

Wighteone: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Wighteone

Cat. No.: B192679

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Introduction

Wighteone is a naturally occurring isoflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic applications.^[1] This technical guide provides a comprehensive overview of **Wighteone**, including its nomenclature, biological activities, and mechanisms of action, with a focus on its anticancer and antifungal properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Nomenclature and Chemical Identity

Wighteone is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and compound identification.

| Identifier Type | Identifier |
|-----------------------|---|
| Common Name | Wighteone |
| Synonyms | Erythrinin B, 6-Isopentenylgenistein, 6-Prenyl-5,7,4'-trihydroxyisoflavone, 5,7,4'-Trihydroxy-6-prenylisoflavone, 5,7,4'-Trihydroxy-6-(gamma,gamma-dimethylallyl)isoflavone |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one[1][2] |
| Systematic IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3] |
| CAS Number | 51225-30-0[1][2] |
| Molecular Formula | C ₂₀ H ₁₈ O ₅ [3] |
| Molecular Weight | 338.359 g·mol ⁻¹ [1] |

Biological Activities and Therapeutic Potential

Wighteone has demonstrated a range of biological activities, with its anticancer and antifungal effects being the most extensively studied.

Anticancer Activity

Wighteone exhibits significant antitumor effects, particularly against non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.

Studies have shown that **Wighteone** has a notable inhibitory effect on NSCLC cells harboring the EGFR L858R/T790M mutation, which is associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3] The primary mechanism of action involves the suppression of the EGFR signaling pathway.[3]

Quantitative Data on Anticancer Activity in NSCLC:

| Cell Line | Target | IC ₅₀ Value | Reference |
|-------------------------------------|------------------|------------------------|-----------|
| Ba/F3 (expressing EGFR L858R/T790M) | EGFR L858R/T790M | 1.88 µmol/L | [3] |
| NCI-H1975 | EGFR L858R/T790M | 5.70 µmol/L | [3] |

Wighteone has been shown to effectively inhibit the proliferation of HER2-positive breast cancer cells.[4][5] This effect is attributed to its ability to downregulate the expression of Heat Shock Protein 90 (HSP90) and its downstream signaling pathways, such as the AKT and MAPK pathways.[4]

Quantitative Data on Anticancer Activity in HER2-Positive Breast Cancer:

| Cell Line | Treatment Concentration | Effect | Reference |
|-----------|-------------------------|------------------------------------|-----------|
| MCF-7 | 0.5, 2, or 8 mM | Significant growth inhibition | [4] |
| MCF-7 | 1–10 µg/ml for 48h | Marked inhibition of proliferation | [5] |

Antifungal Activity

Wighteone has demonstrated excellent anti-yeast activity, particularly against *Saccharomyces cerevisiae*. [2] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal compounds.[2]

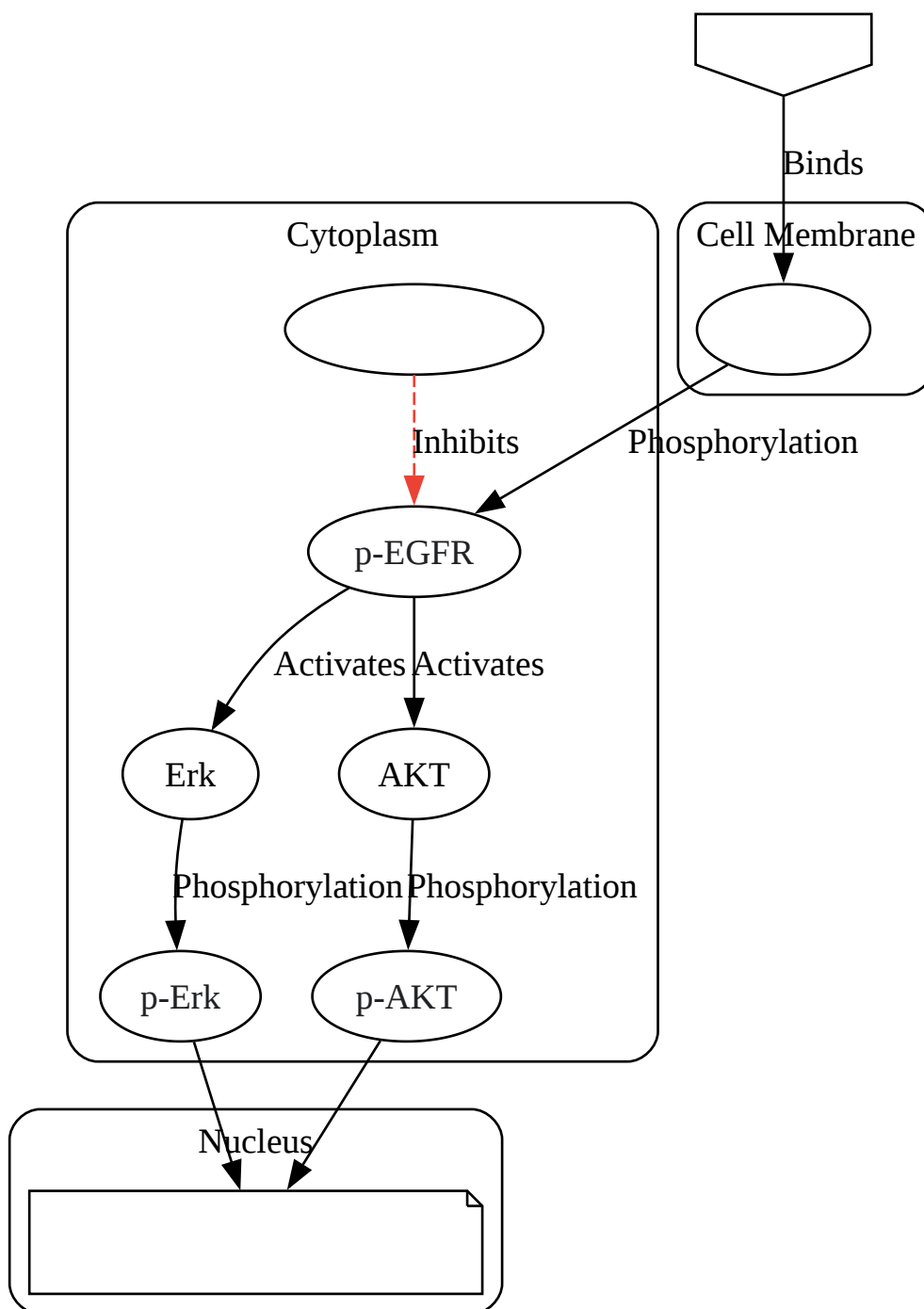
Quantitative Data on Antifungal Activity:

| Organism | MIC Value | Reference |
|---------------------------------|-----------|-----------|
| <i>Saccharomyces cerevisiae</i> | 4 µg/ml | [2] |

Mechanisms of Action

Inhibition of EGFR Signaling Pathway

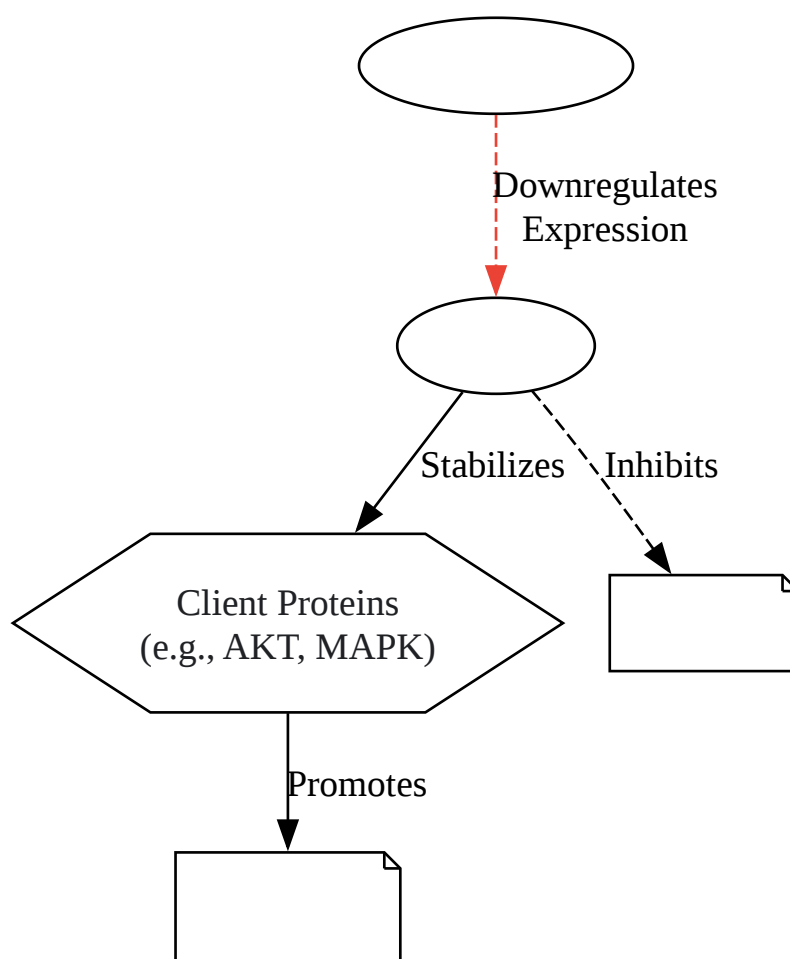
Wigteone's anticancer activity in NSCLC is primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It significantly inhibits the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[3]



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Downregulation of HSP90

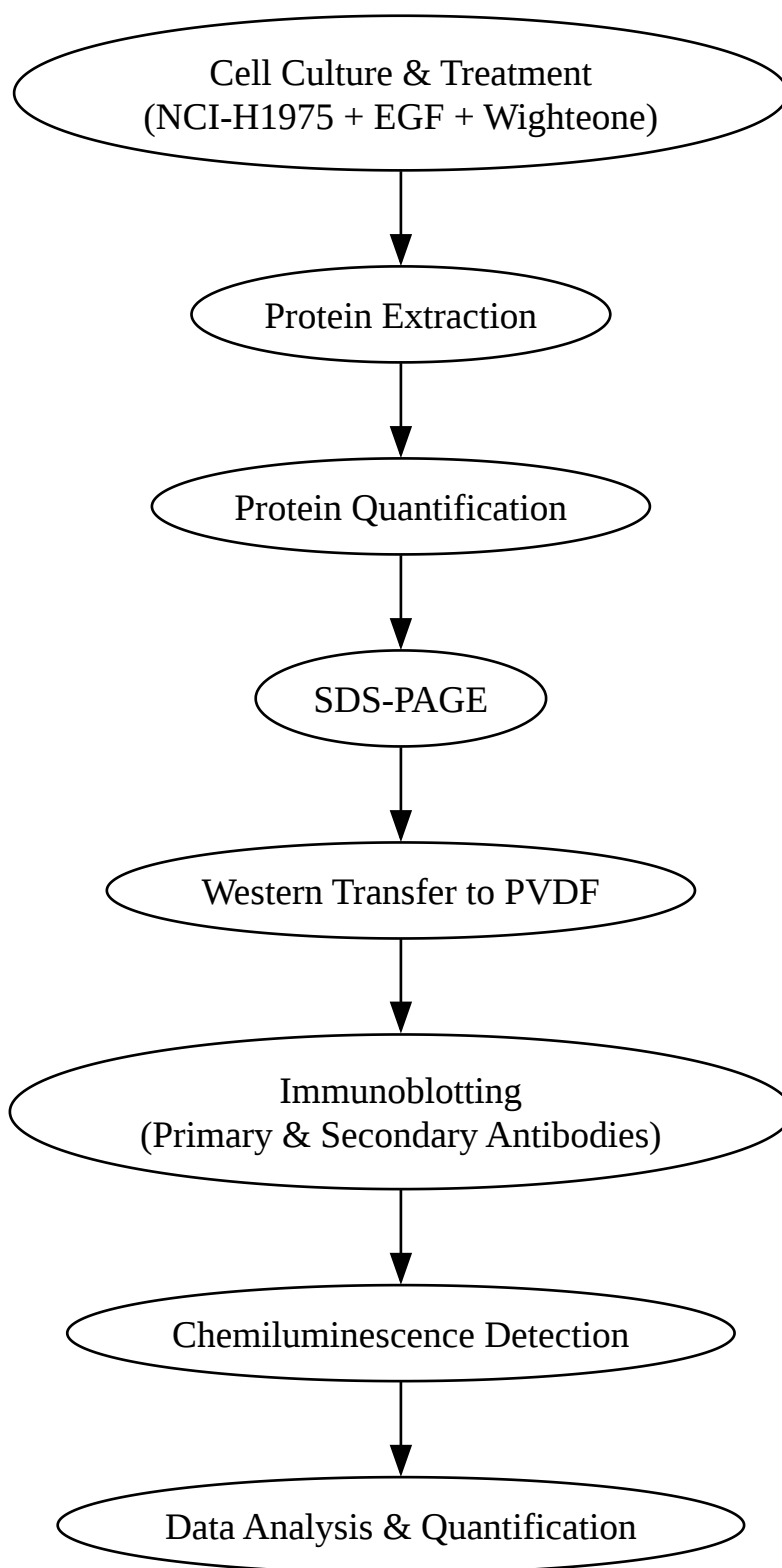
In HER2-positive breast cancer, **Wighteone**'s mechanism of action involves the downregulation of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival. By blocking the expression of HSP90, **Wighteone** disrupts the downstream signaling of pathways like AKT and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis.[4]

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Experimental Protocols

Western Blot Analysis for EGFR Signaling Pathway

- Cell Culture and Treatment: NCI-H1975 cells are stimulated with EGF (20ng/ml) for 5 minutes and then treated with various concentrations of **Wighteone** (2.5, 5, or 10 μ M) for 16 hours.[3]
- Protein Extraction: Cells are lysed to extract total protein.
- Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β -tubulin).
- Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
- Quantification: The band intensities are quantified, and the levels of phosphorylated proteins are expressed as a percentage of their respective total protein levels.[3]



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MTT Assay for Cell Proliferation

- Cell Seeding: MCF-7 HER2-positive breast cancer cells are seeded in 96-well plates.
- Treatment: Cells are treated with various concentrations of **Wighteone** (e.g., 1–10 µg/ml) for a specified period (e.g., 48 hours).[\[5\]](#)
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation: The growth inhibitory rate is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Flow Cytometry for Apoptosis

- Cell Treatment: MCF-7 cells are treated with different concentrations of **Wighteone**.
- Cell Harvesting and Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[\[4\]](#)

Conclusion

Wighteone is a promising natural compound with well-documented anticancer and antifungal activities. Its mechanisms of action, particularly the inhibition of the EGFR signaling pathway and downregulation of HSP90, make it an attractive candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of **Wighteone** for researchers and professionals in the field, highlighting key data and experimental approaches to facilitate future studies.

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